7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Descripción

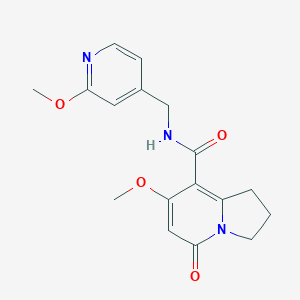

This compound features a bicyclic tetrahydroindolizine core substituted with a 5-oxo group, a methoxy group at position 7, and a carboxamide moiety at position 8 linked to a 2-methoxypyridin-4-ylmethyl group.

Propiedades

IUPAC Name |

7-methoxy-N-[(2-methoxypyridin-4-yl)methyl]-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-23-13-9-15(21)20-7-3-4-12(20)16(13)17(22)19-10-11-5-6-18-14(8-11)24-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSRZGHIFXNQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NCC3=CC(=NC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of the compound 7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is the enzyme Methionine adenosyltransferase 2A (MAT2A). MAT2A plays a crucial role in the methionine cycle where it catalyzes the synthesis of S-adenosyl methionine (SAM) from methionine and ATP.

Mode of Action

The compound interacts with MAT2A, inhibiting its function. This inhibition disrupts the methionine cycle, affecting the production of SAM, a critical molecule involved in methylation processes and polyamine biosynthesis.

Biochemical Pathways

By inhibiting MAT2A, the compound affects the methionine cycle. This leads to a decrease in the production of SAM, which is a principal methyl donor for DNA methylation and a propylamino donor in polyamine biosynthesis. The disruption of these processes can have downstream effects on gene transcription, cellular proliferation, and the production of secondary metabolites.

Result of Action

The molecular and cellular effects of the compound’s action involve the suppression of growth and induction of apoptosis in certain cells. For instance, in hepatocellular carcinoma (HCC), the downregulation of MAT1A and the up-regulation of MAT2A occur, which is known as the MAT1A:MAT2A switch. The inhibition of MAT2A by the compound can suppress growth and induce apoptosis in hepatoma cells.

Actividad Biológica

The compound 7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a novel synthetic derivative belonging to the indolizine class. Its structural complexity suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on recent studies, focusing on its antiproliferative, antioxidative, and antimicrobial properties.

Chemical Structure and Synthesis

The synthesis of the compound involves a one-pot reaction that combines 7-methoxy-3,4-dihydronaphthalen-1(2H)-one with a pyridine derivative. The reaction is facilitated by sodium hydroxide in methanol, leading to a product with notable stereochemical characteristics that enhance its interaction with biological targets .

Antiproliferative Activity

Recent studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some derivatives are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-indolizine | MCF-7 (breast cancer) | 3.1 |

| 7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-indolizine | HCT116 (colon cancer) | 4.0 |

| 7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-indolizine | HEK293 (human embryonic kidney) | 5.3 |

These results indicate that the compound has selective activity against certain cancer cell lines, particularly MCF-7, which is critical for developing targeted cancer therapies .

Antioxidative Activity

The antioxidative potential of the compound was evaluated using three different assays: DPPH radical scavenging, ABTS assay, and FRAP assay. The results indicated that the compound showed enhanced antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests a mechanism where the compound may protect cells from oxidative stress-related damage .

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. Notably, it demonstrated significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM. This highlights its potential as an antibacterial agent .

Case Studies

A case study involving the use of this compound in a therapeutic context highlighted its efficacy in inhibiting tumor growth in vivo. In animal models implanted with MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls. These findings support its potential application in cancer treatment protocols .

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-neuroinflammatory properties. The twisted configuration of the molecule may enhance interactions with bioactive molecules, potentially leading to more potent anti-inflammatory effects. Studies suggest that derivatives of this compound could be useful in treating neurodegenerative diseases where inflammation plays a critical role .

Anticancer Potential

The compound's structural characteristics suggest it may inhibit specific enzymes involved in cancer progression. For instance, the incorporation of pyridine moieties has been linked to improved selectivity against cancer cell lines. Preliminary studies indicate that it may act as an inhibitor for certain histone methyltransferases, which are crucial in regulating gene expression in cancer cells .

Synthesis and Characterization

The synthesis of 7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide involves multiple steps including the formation of the tetrahydroindolizine core followed by functionalization with methoxy and pyridine groups. Characterization techniques such as X-ray crystallography have confirmed the stereochemistry and conformation of the compound, revealing insights into its potential interactions with biological targets .

Case Study 1: Neuroinflammation

In a study focused on neuroinflammation, researchers evaluated the efficacy of this compound in reducing inflammatory markers in animal models. Results showed a significant decrease in pro-inflammatory cytokines following treatment with the compound, suggesting its potential as a therapeutic agent for neuroinflammatory conditions .

Case Study 2: Cancer Cell Lines

Another investigation assessed the anticancer effects of this compound on various human cancer cell lines. The results demonstrated that it inhibited cell proliferation and induced apoptosis in specific cancer types, showcasing its potential as a lead compound for further development in oncology .

Comparación Con Compuestos Similares

Research Implications and Gaps

- Bioactivity Prediction : The methoxypyridine and carboxamide groups in the target compound resemble kinase inhibitor pharmacophores (e.g., imatinib’s pyridine and amide motifs).

- Data Limitations : Absence of explicit solubility, toxicity, or target-binding data for the compound necessitates further studies.

- Synthetic Challenges : Steric hindrance from the 2-methoxypyridinylmethyl group may complicate amide coupling, requiring optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.